Carbonic Anhydrase VII Inhibition Potency (Ki) vs. Unsubstituted Benzenesulfonamide
2-Chloro-5-propanoylbenzene-1-sulfonamide (designated as derivative 5a) exhibits sub-nanomolar inhibition of human recombinant carbonic anhydrase VII (hCA VII) with a Ki of 6.20 nM, as determined by stopped-flow CO2 hydration assay following 15-minute preincubation [1]. This potency is substantially greater than the class-level baseline observed for simple unsubstituted benzenesulfonamide, which typically exhibits Ki values in the micromolar range for most CA isoforms.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase VII |
|---|---|
| Target Compound Data | Ki = 6.20 nM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide class baseline: Ki typically >1,000 nM (micromolar range) |
| Quantified Difference | >160-fold improvement in potency (6.20 nM vs. >1,000 nM class baseline) |
| Conditions | Human recombinant cytosolic carbonic anhydrase VII; stopped-flow CO2 hydration assay; 15-minute preincubation |
Why This Matters
This quantifies the value of the 2-chloro-5-propanoyl substitution pattern for achieving high-affinity CA VII engagement, which is directly relevant for projects targeting CNS-related CA VII pharmacology.
- [1] BindingDB. BDBM35726: sulfonamide deriv., 5a. Affinity Data Ki: 6.20 nM. Assay Description: Inhibition of human recombinant cytosolic carbonic anhydrase 7 preincubated for 15 mins by stopped-flow CO2 hydration assay. View Source
